molecular formula C11H8ClN5O2 B5729376 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B5729376
M. Wt: 277.66 g/mol
InChI Key: XVSSCVUOXQOFIU-VIZOYTHASA-N
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Description

3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-Cl-PH, is a chemical compound used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 218-220°C. This compound has been studied for its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. In addition, it has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can have both biochemical and physiological effects on cells. Biochemically, it has been shown to induce oxidative stress and DNA damage, leading to cell death. Physiologically, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential anticancer and antibiotic properties. It can also be synthesized relatively easily and is stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is the optimization of its use as an anticancer and antibiotic agent. This could involve further studies to determine its mechanism of action and potential toxicity, as well as the development of new formulations and delivery methods. Another potential direction is the development of new applications for 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, such as in the treatment of other diseases or in the development of new materials. Overall, the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has the potential to lead to important scientific discoveries and applications.

Synthesis Methods

The synthesis of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3-nitrobenzaldehyde and 2-chloropyrazine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O2/c12-10-11(14-5-4-13-10)16-15-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,14,16)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSCVUOXQOFIU-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine

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